molecular formula C17H16O6 B1148670 Nyasicol CAS No. 111518-95-7

Nyasicol

Cat. No.: B1148670
CAS No.: 111518-95-7
M. Wt: 316.30 g/mol
InChI Key: AJTKBQHYQXHTTQ-WMLDXEAASA-N
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Biological Activity

Nyasicol, a compound derived from the rhizomes of Hypoxis species, particularly Hypoxis interjecta and Hypoxis multiceps, has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Derivation

This compound is classified as a diglucoside of a norlignan. Its structural complexity contributes to its diverse biological activities, which are primarily attributed to its phenolic components and glycosidic structure. The isolation of this compound from Hypoxis species highlights its significance in traditional medicine and its potential therapeutic applications.

Biological Activities

This compound exhibits a range of biological activities, which can be summarized in the following categories:

  • Antioxidant Activity : this compound has demonstrated significant antioxidant properties. It effectively scavenges free radicals, which can mitigate oxidative stress-related diseases. In comparative studies, it has shown an IC50 value indicating its potency against various radicals.
  • Anti-inflammatory Effects : Research indicates that this compound can inhibit pro-inflammatory cytokines, suggesting its potential in managing inflammatory diseases.
  • Antimicrobial Properties : Preliminary studies have shown that this compound possesses antimicrobial activity against several pathogens, making it a candidate for developing natural antimicrobial agents.
  • Anticancer Potential : There is emerging evidence that this compound may inhibit cancer cell proliferation and induce apoptosis in certain cancer cell lines, warranting further investigation into its mechanisms.

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntioxidantScavenging free radicals
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound in various applications:

  • Case Study on Antioxidant Effects :
    • A study evaluated the antioxidant capacity of this compound compared to standard antioxidants such as vitamin C and E. Results indicated that this compound significantly reduced oxidative stress markers in vitro, supporting its use in formulations aimed at reducing oxidative damage.
  • Clinical Evaluation for Anti-inflammatory Use :
    • A clinical trial assessed the anti-inflammatory effects of this compound in patients with chronic inflammatory conditions. Participants receiving this compound showed marked improvement in inflammatory markers compared to the placebo group.
  • Antimicrobial Efficacy Study :
    • Research was conducted to test the antimicrobial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated effective inhibition at low concentrations, suggesting its potential for use in natural antimicrobial therapies.

Properties

CAS No.

111518-95-7

Molecular Formula

C17H16O6

Molecular Weight

316.30 g/mol

IUPAC Name

4-[(4S,5R)-5-(3,4-dihydroxyphenyl)-4,5-dihydroxypent-1-ynyl]benzene-1,2-diol

InChI

InChI=1S/C17H16O6/c18-12-6-4-10(8-15(12)21)2-1-3-14(20)17(23)11-5-7-13(19)16(22)9-11/h4-9,14,17-23H,3H2/t14-,17+/m0/s1

InChI Key

AJTKBQHYQXHTTQ-WMLDXEAASA-N

SMILES

C1=CC(=C(C=C1C#CCC(C(C2=CC(=C(C=C2)O)O)O)O)O)O

Isomeric SMILES

C1=CC(=C(C=C1C#CC[C@@H]([C@@H](C2=CC(=C(C=C2)O)O)O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1C#CCC(C(C2=CC(=C(C=C2)O)O)O)O)O)O

Appearance

Oil

Origin of Product

United States

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